Vandetanib-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

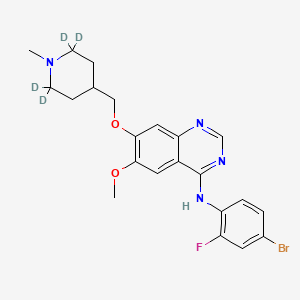

Molecular Formula |

C22H24BrFN4O2 |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |

InChI |

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2 |

InChI Key |

UHTHHESEBZOYNR-OSEHSPPNSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(N1C)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is Vandetanib-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) that targets multiple signaling pathways implicated in tumor growth and angiogenesis.[1][2][3] It is an anilinoquinazoline compound that exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4] Vandetanib-d4 is a deuterated analog of Vandetanib, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes this compound an invaluable tool in research, primarily as an internal standard for the accurate quantification of Vandetanib in biological matrices using mass spectrometry.[5] This technical guide provides an in-depth overview of this compound, its primary use in research, and detailed experimental protocols.

Core Concepts: The Role of Deuterium Labeling

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a technique increasingly employed in pharmaceutical research.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[7] This increased bond strength can alter the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes, which often involve the cleavage of a C-H bond.[6]

In the context of this compound, this isotopic labeling does not significantly alter its chemical properties, but its increased mass allows it to be distinguished from the non-labeled Vandetanib by a mass spectrometer.[5] This property is crucial for its primary application as an internal standard.

Primary Use in Research: An Internal Standard for Accurate Quantification

The principal application of this compound in a research setting is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples before processing. Its purpose is to correct for the variability in the analytical procedure, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.

By using a deuterated analog like this compound, researchers can achieve more accurate and precise quantification of Vandetanib in complex biological samples like plasma and cerebrospinal fluid (CSF).[5] this compound co-elutes with Vandetanib during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[8] Because the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), the ratio of the analyte's signal to the internal standard's signal can be used to calculate the precise concentration of Vandetanib, thereby minimizing experimental error.[5]

Quantitative Data Summary

The inhibitory activity of Vandetanib against its target kinases is a critical aspect of its pharmacological profile. The following tables summarize key quantitative data for Vandetanib.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 (KDR) | 40 | [4][9] |

| VEGFR-3 (Flt-4) | 110 | [1][4] |

| EGFR | 500 | [1][4] |

| RET | 130 | [1] |

| Table 1: In vitro inhibitory activity of Vandetanib against key receptor tyrosine kinases. |

| Parameter | Value | Reference |

| Molecular Formula | C22H20BrFN4O2D4 | N/A |

| Molecular Weight | 479.36 g/mol | N/A |

| Monitored Parent Ion (m/z) | 479.1 | [5] |

| Monitored Product Ion (m/z) | 116.2 | [5] |

| Table 2: Physicochemical properties of this compound relevant to its use as an internal standard in mass spectrometry. |

| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (%) | Reference |

| Human Plasma | 1.0 - 3000 | 1.0 | ≤ 5.9 | ≤ 5.9 | 104.0 - 108.5 | [5] |

| Human CSF | 0.25 - 50 | 0.25 | ≤ 8.8 | ≤ 8.8 | 95.0 - 98.5 | [5] |

| Table 3: Validation parameters of a published LC-MS/MS method for Vandetanib quantification using this compound as an internal standard. |

Experimental Protocols

Quantification of Vandetanib in Human Plasma using LC-MS/MS with this compound

This protocol outlines a method for the accurate determination of Vandetanib concentrations in human plasma samples.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 2000 ng/mL in 80% methanol).

-

Add 500 µL of tert-butyl methyl ether containing 0.5% ammonium hydroxide.

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)

-

Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v), pH 5.0

-

Flow Rate: 0.11 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

c. Mass Spectrometric Conditions

-

Mass Spectrometer: API-3200 LC-MS/MS system or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Vandetanib: m/z 475.1 → 112.1

-

This compound (ISTD): m/z 479.1 → 116.2

-

Workflow for Vandetanib quantification using LC-MS/MS.

Western Blot for Inhibition of EGFR Phosphorylation

This protocol describes a method to assess the inhibitory effect of Vandetanib on the phosphorylation of EGFR in cancer cell lines.

a. Cell Culture and Treatment

-

Seed cancer cells (e.g., A549, HNSCC cell lines) in 6-well plates and grow to 70-80% confluency.[3][10]

-

Serum-starve the cells for 24 hours.

-

Treat the cells with varying concentrations of Vandetanib (e.g., 0-10 µM) for 3-4 hours.[10][11]

-

Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 10 ng/mL) for 15 minutes.[10]

b. Protein Extraction and Quantification

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[3]

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]

-

Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C.[10]

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Workflow for Western blot analysis of EGFR phosphorylation.

In Vitro Angiogenesis (Tube Formation) Assay

This protocol provides a method to evaluate the anti-angiogenic potential of Vandetanib using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).

a. Preparation of Matrigel Plates

-

Thaw Matrigel (or other basement membrane extract) on ice.

-

Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

b. Cell Seeding and Treatment

-

Culture HUVECs in endothelial cell growth medium.

-

Harvest the HUVECs and resuspend them in a basal medium containing the desired concentrations of Vandetanib.

-

Seed the HUVECs (e.g., 1-2 x 10^4 cells per well) onto the solidified Matrigel.

c. Incubation and Visualization

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Monitor tube formation at different time points using an inverted microscope.

-

Capture images of the tube-like structures.

d. Quantification

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Workflow for in vitro tube formation assay.

Signaling Pathways

Vandetanib's mechanism of action involves the simultaneous inhibition of multiple RTK signaling pathways that are crucial for tumor growth and angiogenesis.

VEGFR Signaling Pathway

Vandetanib potently inhibits VEGFR-2, a key mediator of angiogenesis. By blocking the binding of VEGF to its receptor, Vandetanib prevents receptor dimerization and autophosphorylation, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[12][13]

Vandetanib inhibits the VEGFR-2 signaling pathway.

EGFR Signaling Pathway

Vandetanib also targets EGFR, a receptor often overexpressed in various cancers, leading to uncontrolled cell proliferation.[5][14] By inhibiting EGFR autophosphorylation, Vandetanib blocks downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to decreased tumor cell growth and survival.[1][14]

Vandetanib inhibits the EGFR signaling pathway.

RET Signaling Pathway

The inhibition of the RET proto-oncogene is particularly relevant in medullary thyroid carcinoma, where activating mutations in RET are common.[3] Vandetanib blocks the constitutive activation of RET, thereby inhibiting downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are critical for the growth and survival of these cancer cells.[3][15]

Vandetanib inhibits the RET signaling pathway.

Conclusion

This compound is an essential tool for researchers studying the pharmacokinetics and pharmacodynamics of Vandetanib. Its primary role as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of the parent drug in various biological matrices. This technical guide has provided an overview of this compound, its core applications, quantitative data, and detailed experimental protocols to facilitate its use in a research setting. The provided diagrams of the signaling pathways inhibited by Vandetanib offer a visual representation of its multi-targeted mechanism of action, further aiding in the understanding of its anti-cancer properties.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. mdpi.com [mdpi.com]

- 6. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two distinct mutations of the RET receptor causing Hirschsprung's disease impair the binding of signalling effectors to a multifunctional docking site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texilajournal.com [texilajournal.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Vandetanib-d4: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Deuterated Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vandetanib-d4, a deuterated analog of the multi-tyrosine kinase inhibitor Vandetanib. This document summarizes its chemical structure, and physicochemical properties, and delves into the established mechanism of action of its parent compound, Vandetanib. While detailed, step-by-step experimental protocols for the synthesis and specific biological assays of this compound are not publicly available in the cited literature, this guide presents available data and general methodologies to inform researchers in the field.

Chemical Structure and Properties

This compound is a deuterated form of Vandetanib, a small molecule inhibitor of several receptor tyrosine kinases. The incorporation of deuterium atoms can modify the pharmacokinetic properties of a drug, potentially leading to an improved metabolic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₀D₄BrFN₄O₂ | N/A |

| Molecular Weight | 479.4 g/mol | N/A |

| IUPAC Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-{[1-(methyl-d3)-piperidin-4-yl-2,2,6,6-d4]methoxy}quinazolin-4-amine | N/A |

| Appearance | Solid (presumed) | N/A |

| Solubility | Data not available | N/A |

| Purity | Data not available | N/A |

Mechanism of Action

Vandetanib, the non-deuterated parent compound, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3] By targeting these kinases, Vandetanib disrupts key signaling pathways involved in tumor angiogenesis, cell proliferation, and survival.[2][3]

The mechanism of action for this compound is presumed to be identical to that of Vandetanib. The primary rationale for deuteration is to alter the drug's metabolic fate by strengthening the chemical bonds at positions susceptible to metabolic breakdown, a concept known as the kinetic isotope effect.

Below is a diagram illustrating the signaling pathways targeted by Vandetanib.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Vandetanib-d4: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Vandetanib-d4, a deuterated analog of Vandetanib. Vandetanib is a multi-kinase inhibitor used in the treatment of certain types of cancer, and its deuterated form is a critical tool in pharmacokinetic and metabolic studies. This document outlines the typical quality specifications, detailed analytical methodologies, and the underlying biochemical pathways relevant to its mechanism of action.

Certificate of Analysis: this compound

The certificate of analysis (CoA) for a reference standard like this compound is a critical document that guarantees its identity, purity, and quality. The following table summarizes the typical quantitative data found in a CoA for this compound.

| Test | Method | Specification | Representative Result |

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

| Identity | ¹H NMR | Conforms to Structure | Conforms |

| Identity | Mass Spectrometry (ESI+) | Conforms to Molecular Weight | Conforms |

| Purity (HPLC) | RP-HPLC | ≥ 98.0% | 99.5% |

| Isotopic Purity (d4) | Mass Spectrometry / NMR | ≥ 98% Deuterated | 99.2% |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Residual Solvents | ¹H NMR / GC-MS | Meets USP <467> Limits | Conforms |

| Inorganic Impurities | Residue on Ignition | ≤ 0.1% | < 0.05% |

Experimental Protocols

Accurate determination of the purity and identity of this compound requires robust analytical methods. The following sections detail the protocols for the key experiments cited in the certificate of analysis.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of this compound by separating it from any potential organic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic system can be used. A common mobile phase is a mixture of acetonitrile and 10 mM ammonium formate buffer (pH adjusted to 4.1). For example, an isocratic mobile phase of 1:1 (v/v) acetonitrile and ammonium formate buffer can be effective.[1]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: UV detection at 249 nm or 328 nm.[3][4]

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent like methanol or a mixture of methanol and water.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the HPLC system.

-

The purity is calculated by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram.

-

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound, providing strong evidence of its identity.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mobile Phase (for LC-MS/MS): Acetonitrile and 10mM ammonium formate (pH 5.0) in a 50/50 (v/v) ratio.[5]

-

Procedure:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

The solution is infused directly into the mass spectrometer or injected into an LC-MS/MS system.

-

The mass spectrum is acquired, and the observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical value for this compound (C₂₂H₂₀D₄BrFN₄O₂).

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (¹H NMR)

¹H NMR is used to confirm the chemical structure of the molecule and to assess the degree of deuteration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Procedure:

-

A small amount of the this compound sample is dissolved in the deuterated NMR solvent.

-

The ¹H NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integrations of the proton signals are compared to the expected spectrum for Vandetanib.

-

The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms the isotopic substitution. The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated sites to the integration of a non-deuterated proton signal in the molecule.

-

Visualizations

The following diagrams illustrate the mechanism of action of Vandetanib and a typical workflow for its quality control analysis.

Caption: Vandetanib's mechanism of action.

Vandetanib is an inhibitor of several receptor tyrosine kinases, primarily the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase.[6][7][8] By blocking the phosphorylation and subsequent activation of these receptors, Vandetanib disrupts downstream signaling pathways crucial for cancer cell function.[6] These include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway, which are critical for cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[6][9]

Caption: Quality control workflow for this compound.

This workflow illustrates the sequential process of analyzing a batch of this compound reference standard. Upon receipt, the sample undergoes a series of tests to confirm its identity, purity, and other quality attributes. The data from these tests are then reviewed against the pre-defined specifications. If all specifications are met, a Certificate of Analysis is generated, and the material is released for use.

References

- 1. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. saspublishers.com [saspublishers.com]

- 4. impactfactor.org [impactfactor.org]

- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 7. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Vandetanib used for? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

Navigating the Kinome: A Technical Guide to Vandetanib-d4 for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of commercially available Vandetanib-d4, its application as an internal standard, and the key signaling pathways it targets. This document offers detailed experimental protocols, quantitative data from suppliers, and visual representations of complex biological processes to support your research endeavors.

Commercially Available this compound Suppliers

This compound, the deuterated form of the potent tyrosine kinase inhibitor Vandetanib, is a critical tool for pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry-based quantification ensures accuracy and precision. Several reputable suppliers offer this compound for research purposes.

| Supplier | Product Name | CAS Number | Additional Information |

| Clearsynth | This compound | 1215100-18-7 | Provided with comprehensive characterization data. Suitable for analytical method development, validation, and quality control applications.[1] |

| MedChemExpress | This compound | 1215100-18-7 | Deuterium labeled Vandetanib.[2] |

| BioOrganics | This compound | 1215100-18-7 | - |

Note: Purity and isotopic enrichment are critical parameters for an internal standard. While suppliers state that characterization data is available, researchers should always request a certificate of analysis for each specific lot to obtain precise quantitative values.

Experimental Protocol: Quantification of Vandetanib in Biological Matrices using LC-MS/MS

The following protocol details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib in human plasma and cerebrospinal fluid (CSF), utilizing this compound as an internal standard.

Materials and Reagents

-

Vandetanib reference standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Human plasma and CSF (drug-free)

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Vandetanib Stock Solution (1 mg/mL): Dissolve an appropriate amount of Vandetanib in a suitable solvent (e.g., DMSO or methanol).

-

This compound Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Working Solutions: Prepare serial dilutions of the Vandetanib stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL in a mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or CSF in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Operate in positive ion mode.

-

Ionization Source: Electrospray ionization (ESI).

-

MRM Transitions:

-

Vandetanib: Monitor the transition of the parent ion to a specific product ion.

-

This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Vandetanib to this compound against the concentration of the calibration standards.

-

Determine the concentration of Vandetanib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways Targeted by Vandetanib

Vandetanib is a multi-kinase inhibitor that exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3][4] The primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3]

VEGFR-2 Signaling Pathway

Vandetanib inhibits VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] By blocking this pathway, Vandetanib can stifle tumor growth and metastasis.

Caption: Vandetanib inhibits VEGFR-2 signaling, blocking angiogenesis.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades promoting cell proliferation and survival.[3] Vandetanib's inhibition of EGFR helps to arrest the uncontrolled growth of cancer cells.

Caption: Vandetanib blocks EGFR, halting cell proliferation and survival.

RET Signaling Pathway

The RET proto-oncogene is frequently mutated in certain cancers, particularly medullary thyroid carcinoma, leading to constitutive activation of its tyrosine kinase and uncontrolled cell growth.[4] Vandetanib is a potent inhibitor of RET, making it an effective therapeutic agent for these types of cancers.

Caption: Vandetanib inhibits the RET signaling pathway.

References

Vandetanib-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Vandetanib-d4 as an internal standard in the bioanalysis of Vandetanib. It details Vandetanib's mechanism of action as a multi-kinase inhibitor and provides a comprehensive overview of the experimental protocols and data interpretation required for its accurate quantification in biological matrices.

Vandetanib: Mechanism of Action

Vandetanib is a potent, orally available tyrosine kinase inhibitor that targets several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these kinases, Vandetanib effectively disrupts the downstream signaling cascades, including the MAPK and AKT pathways, leading to reduced tumor vascularization and inhibition of cancer cell growth.[3]

Quantitative Data: Inhibitory Activity

The inhibitory potency of Vandetanib against its target kinases is summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR-2 (KDR) | 40[1][4] |

| VEGFR-3 (FLT4) | 110[1][4] |

| EGFR (HER1) | 500[1][4] |

| RET | 130[1] |

This compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest.[5] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[6]

The core principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the unlabeled analyte.[7] this compound and Vandetanib exhibit similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[7] However, due to the mass difference imparted by the deuterium atoms, they can be distinguished by the mass spectrometer. This allows this compound to effectively compensate for variability introduced during sample preparation and analysis, such as extraction losses, matrix effects, and instrument fluctuations.[7]

Experimental Protocol: Quantification of Vandetanib using LC-MS/MS with this compound

This section outlines a typical experimental protocol for the determination of Vandetanib in human plasma and cerebrospinal fluid (CSF) using this compound as an internal standard.[8][9]

Materials and Reagents

-

Vandetanib reference standard

-

This compound (or [13C,d3]-ZD6474) internal standard[9]

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium formate

-

Formic acid

-

tert-Butyl methyl ether

-

Human plasma and CSF (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma or CSF in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).

-

Vortex mix for 10 seconds.

-

Add 500 µL of tert-butyl methyl ether.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Chromatography | |

| HPLC Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[8] |

| Mobile Phase | Acetonitrile/10mM ammonium formate (50/50, v/v), pH 5.0[8] |

| Flow Rate | 0.11 mL/min[8] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient[8] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Vandetanib: m/z 475.1 → 112.1[8] this compound: m/z 479.1 → 116.2[8] |

| Dwell Time | 200 ms |

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[10] Key validation parameters are summarized below.

| Parameter | Plasma[8] | CSF[8] |

| Linearity Range | 1.0 - 3,000 ng/mL | 0.25 - 50 ng/mL |

| LLOQ | 1.0 ng/mL | 0.25 ng/mL |

| Mean Recovery | > 80% | > 80% |

| Within-day Precision (%RSD) | ≤ 5.9% | ≤ 8.8% |

| Between-day Precision (%RSD) | ≤ 5.9% | ≤ 8.8% |

| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |

| Between-day Accuracy | 104.0 - 108.0% | 95.0 - 98.5% |

Pharmacokinetic Parameters of Vandetanib

The pharmacokinetic properties of Vandetanib are essential for understanding its absorption, distribution, metabolism, and excretion (ADME).

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak (Tmax) | 4 - 10 hours | [11] |

| Plasma Protein Binding | ~90% | [11] |

| Volume of Distribution (Vd) | ~7450 L | [11] |

| Terminal Half-life (t1/2) | ~19 days | [11] |

| Clearance (CL/F) | 13.1 - 13.3 L/h | [12] |

| Metabolism | Hepatic (CYP3A4, FMO1, FMO3) | [11] |

| Excretion | Feces (~44%), Urine (~25%) | [11] |

Conclusion

The use of this compound as an internal standard is integral to the accurate and reliable quantification of Vandetanib in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations inherent in the bioanalytical workflow. The detailed experimental protocol and established validation parameters provide a robust framework for researchers and drug development professionals to implement this methodology in their pharmacokinetic and clinical studies. A thorough understanding of Vandetanib's mechanism of action, coupled with precise bioanalytical techniques, is paramount for the continued development and clinical application of this targeted cancer therapy.

References

- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 3. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nebiolab.com [nebiolab.com]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 11. bccancer.bc.ca [bccancer.bc.ca]

- 12. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Vandetanib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Vandetanib-d4, a deuterated isotopologue of the multi-kinase inhibitor Vandetanib. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of this compound.

Introduction to this compound

Vandetanib is a potent, orally active inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Its multi-targeted mechanism of action disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis, making it an important therapeutic agent in the treatment of certain cancers, notably medullary thyroid carcinoma.[1][2]

This compound is a stable, deuterated form of Vandetanib. The substitution of hydrogen atoms with deuterium can offer advantages in drug development, primarily by altering the metabolic profile of the compound. This can potentially lead to a longer half-life and improved pharmacokinetic properties. While the pharmacodynamic properties of deuterated and non-deuterated compounds are typically very similar, understanding the physical and chemical characteristics of this compound is crucial for its formulation, analytical method development, and overall drug development process.

Physical and Chemical Properties

Detailed experimental data on the physical properties of this compound, such as its melting point, boiling point, and specific solubility profile, are not extensively available in the public domain. However, the physical and chemical properties of a deuterated compound are generally expected to be very similar to its non-deuterated counterpart. Minor differences may exist due to the increased mass of deuterium. The data for the parent compound, Vandetanib, is well-documented and provides a strong basis for understanding the expected properties of this compound.

Vandetanib (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C22H24BrFN4O2 | [3] |

| Molecular Weight | 475.35 g/mol | |

| Melting Point | Approximately 235°C | |

| pKa Values | 5.2 (aminoquinazolone moiety), 9.4 (piperidine moiety) | |

| Solubility | Low aqueous solubility, pH-dependent. Soluble in DMSO (~2 mg/mL) and DMF (~2 mg/mL). Sparingly soluble in aqueous buffers. | |

| Appearance | Crystalline solid |

This compound

| Property | Value | Reference |

| Molecular Formula | C22H20D4BrFN4O2 | [3] |

| Molecular Weight | 479.38 g/mol | [3] |

| Melting Point | Expected to be similar to Vandetanib (~235°C) | N/A |

| Boiling Point | Not available | N/A |

| pKa Values | Expected to be very similar to Vandetanib (5.2 and 9.4) | N/A |

| Solubility | Expected to be similar to Vandetanib (low aqueous solubility, soluble in DMSO and DMF) | N/A |

Note on Deuteration Effects: The primary differences between a deuterated and non-deuterated compound are typically observed in their pharmacokinetic properties due to the kinetic isotope effect, which can slow down metabolic processes involving the cleavage of carbon-deuterium bonds. Physicochemical properties such as melting point, boiling point, and pKa are generally not significantly altered by deuteration.

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of small molecules like this compound.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, or organic solvents) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm PVDF filter).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of the dissolved compound in the solvent (e.g., in mg/mL or µg/mL).

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a compound.

Methodology:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

Signaling Pathway of Vandetanib

Vandetanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases. The diagram below illustrates the primary signaling pathways targeted by Vandetanib.

Conclusion

This technical guide has summarized the available physical and chemical properties of this compound, drawing upon the well-characterized data of its parent compound, Vandetanib. While specific experimental values for the deuterated form are limited, the provided information and experimental protocols offer a solid foundation for researchers and drug development professionals. The multi-targeted inhibitory action of Vandetanib on crucial cancer-related signaling pathways underscores its therapeutic importance. Further studies to precisely determine the physicochemical properties of this compound will be beneficial for its continued development and application.

References

Vandetanib-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vandetanib-d4, a deuterated analog of the potent multi-targeted tyrosine kinase inhibitor, Vandetanib. This document is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, and applications in research, with a focus on its use as an internal standard in analytical methodologies.

Core Compound Details: this compound

This compound is a stable isotope-labeled form of Vandetanib, which is crucial for its application in quantitative analysis by mass spectrometry. The deuterium labeling provides a distinct mass difference from the unlabeled parent drug, allowing for precise and accurate quantification in complex biological matrices.

| Property | Value |

| CAS Number | 1215100-18-7 |

| Molecular Formula | C₂₂H₂₀D₄BrFN₄O₂ |

| Molecular Weight | 479.38 g/mol |

Mechanism of Action: Inhibition of Key Signaling Pathways

Vandetanib is a potent inhibitor of several receptor tyrosine kinases (RTKs) that are critical for tumor growth, proliferation, and angiogenesis. Its primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these pathways, Vandetanib effectively disrupts downstream signaling cascades, including the MAPK and PI3K/AKT pathways, leading to reduced tumor cell proliferation and survival.[1][3]

Quantitative Data

In Vitro Kinase Inhibitory Activity of Vandetanib

| Target Kinase | IC₅₀ (nM) |

| VEGFR-2 | 40 |

| VEGFR-3 | 110 |

| EGFR | 500 |

| RET | 130 |

Source: Recombinant enzyme assays have shown these inhibitory concentrations.[2]

Pharmacokinetic Parameters of Vandetanib in Healthy Subjects

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 4-10 hours |

| Plasma Protein Binding | 90% |

| Terminal Half-life | 19 days |

| Apparent Clearance (CL/F) | 13.2 L/h |

| Volume of Distribution (Vd) | ~7450 L |

Source: Data from Phase I studies in healthy subjects.[4][5]

Clinical Efficacy of Vandetanib in Medullary Thyroid Cancer (ZETA Trial)

| Endpoint | Vandetanib | Placebo | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival | 30.5 months | 19.3 months | 0.46 (0.31-0.69) | <0.001 |

| Objective Response Rate | 45% | 13% | - | <0.001 |

| Disease Control Rate | 87% | 71% | - | 0.001 |

Source: Results from the randomized, double-blind, phase III ZETA trial.[6][7][8]

Experimental Protocols

Quantification of Vandetanib in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical method for the determination of Vandetanib in human plasma or cerebrospinal fluid (CSF).

1. Materials and Reagents:

-

Vandetanib analytical standard

-

This compound internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Water (LC-MS grade)

-

Human plasma/CSF

2. Stock and Working Solution Preparation:

-

Prepare 1 mg/mL stock solutions of Vandetanib and this compound in methanol.

-

Prepare working standard solutions of Vandetanib and a working internal standard solution of this compound by serial dilution of the stock solutions with an appropriate solvent (e.g., 80% methanol).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or CSF in a microcentrifuge tube, add a specified amount of the this compound internal standard working solution.

-

Add a protein precipitation agent (e.g., 400 µL of acetonitrile).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant with an appropriate mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate for analytical LC-MS.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for both Vandetanib and this compound.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Vandetanib to this compound against the concentration of the Vandetanib standards.

-

Determine the concentration of Vandetanib in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array [pubmed.ncbi.nlm.nih.gov]

- 4. bccancer.bc.ca [bccancer.bc.ca]

- 5. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. surgery.healthsci.mcmaster.ca [surgery.healthsci.mcmaster.ca]

The Application of Vandetanib-d4 in Pharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent, orally active tyrosine kinase inhibitor targeting multiple receptors, including vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase.[1][2] Its primary clinical application is in the treatment of symptomatic or progressive medullary thyroid cancer.[1][3][4] In the realm of pharmacological research and drug development, the use of stable isotope-labeled analogues is crucial for accurate bioanalysis. Vandetanib-d4, the deuterium-labeled version of Vandetanib, serves as an essential tool, primarily as an internal standard, for the precise quantification of the parent drug in biological matrices.[5] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its role in pharmacokinetic studies, detailed experimental protocols for its use, and its implications in understanding drug metabolism.

Core Application: Internal Standard in Bioanalysis

The most prominent application of this compound is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte of interest.[6] This includes similar extraction recovery, ionization efficiency, and chromatographic retention time, which allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the measurement.[5][6]

The workflow for using this compound as an internal standard in a typical pharmacokinetic study is outlined below.

Experimental Protocols

A validated LC-MS/MS method for the quantification of Vandetanib in human plasma and cerebrospinal fluid (CSF) has been established, utilizing this compound as the internal standard.[5] The key aspects of this protocol are detailed below.

Sample Preparation

A simple liquid-liquid extraction is employed for sample preparation.[5]

-

To a biological sample (e.g., plasma or CSF), add the this compound internal standard solution.

-

Perform liquid-liquid extraction using tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[5]

-

Vortex and centrifuge the mixture.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of Vandetanib and this compound are achieved using a C18 column and a triple quadrupole mass spectrometer.[5] The specific parameters are summarized in the table below.

| Parameter | Condition | [5] |

| LC Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) | |

| Mobile Phase | Isocratic: 50:50 (v/v) acetonitrile / 10mM ammonium formate (pH 5.0) | |

| Flow Rate | 0.11 mL/min | |

| Injection Volume | 5 µL | [3] |

| Ionization Mode | Positive Electrospray Ionization (ESI) | |

| MS Detection | Multiple Reaction Monitoring (MRM) | |

| MRM Transition (Vandetanib) | m/z 475.1 → 112.1 | |

| MRM Transition (this compound) | m/z 479.1 → 116.2 | |

| Retention Time | ~1.60 min |

Method Validation and Performance

The bioanalytical method using this compound demonstrates high sensitivity, precision, and accuracy, making it suitable for clinical pharmacokinetic studies.[5] The key validation parameters are presented in the following table.

| Parameter | Plasma | CSF | [5] |

| Linearity Range | 1.0 to 3,000 ng/mL | 0.25 to 50 ng/mL | |

| Correlation Coefficient (R²) | ≥ 0.992 | ≥ 0.990 | |

| Mean Recovery | > 80% | > 80% | |

| Within-day Precision (%RSD) | ≤ 5.9% | ≤ 8.8% | |

| Between-day Precision (%RSD) | ≤ 5.9% | ≤ 8.8% | |

| Within-day Accuracy | 104.0% to 108.5% | 95.0% to 98.5% | |

| Between-day Accuracy | 104.0% to 108.5% | 95.0% to 98.5% |

Application in Metabolism Studies

Vandetanib is metabolized in the liver, primarily through the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme responsible for its N-desmethylation.[7][8] Another major metabolite is Vandetanib-N-oxide, formed by flavin-containing monooxygenases (FMOs).[7]

While this compound is primarily used as an internal standard, the principles of stable isotope labeling are also fundamental to metabolic research. The incorporation of deuterium at a site of metabolic activity can lead to the "Deuterium Kinetic Isotope Effect" (KIE).[9] This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage, often the rate-limiting step in metabolism, requires more energy.[9] Consequently, deuteration can slow down the metabolic rate of a drug, potentially leading to a longer half-life and increased plasma exposure.[9] Although this compound is specifically designed for analytical purposes and not as a therapeutic agent with altered metabolism, its existence highlights the potential to create deuterated versions of drugs to improve their pharmacokinetic profiles.

Pharmacokinetic Profile of Vandetanib

The use of robust bioanalytical methods, such as those employing this compound, is essential for accurately characterizing the pharmacokinetic profile of Vandetanib. Vandetanib exhibits slow absorption and elimination.[10]

| Pharmacokinetic Parameter | Value | [8][10][11] |

| Time to Maximum Concentration (Tmax) | 4 to 10 hours | [2] |

| Terminal Half-life (t½) | Approximately 10-19 days | [8][10][12] |

| Apparent Volume of Distribution (Vd/F) | ~7450 L | [2] |

| Apparent Oral Clearance (CL/F) | ~13 L/h | [2] |

| Protein Binding | ~90% | [8] |

| Accumulation (at steady state) | ~8-fold | |

| Time to Steady State | ~3 months | [8] |

| Routes of Elimination | Feces (~44%) and Urine (~25%) | [8][10] |

The logical relationship underpinning the use of a stable isotope-labeled internal standard is based on the principle of ratiometric measurement, which is fundamental to achieving accurate quantification in the presence of experimental variability.

Conclusion

This compound is an indispensable tool in the pharmacological study of Vandetanib. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS assays provides the necessary accuracy and precision for robust pharmacokinetic characterization. The detailed experimental protocols and validation data underscore its reliability in quantifying Vandetanib in complex biological matrices. Furthermore, the principles of its design touch upon the broader utility of stable isotope labeling in understanding and potentially optimizing drug metabolism. For researchers in drug development, the use of deuterated standards like this compound is a critical component of generating high-quality bioanalytical data essential for regulatory submissions and for advancing the clinical understanding of therapeutic agents.

References

- 1. Pharmacokinetics of vandetanib in subjects with renal or hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I Trial, Pharmacokinetics, and Pharmacodynamics of Vandetanib and Dasatinib in Children with Newly Diagnosed Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Differences Between Vandetanib and Vandetanib-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib is a potent oral tyrosine kinase inhibitor targeting key pathways in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth-factor receptor (EGFR), and Rearranged during Transfection (RET) signaling. Its deuterated analog, Vandetanib-d4, serves as a critical internal standard for bioanalytical and pharmacokinetic studies. This technical guide provides an in-depth comparison of the structural, physicochemical, and pharmacokinetic properties of Vandetanib and this compound. It includes detailed experimental protocols for synthesis and analysis, a summary of key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Vandetanib (C₂₂H₂₄BrFN₄O₂) is a small molecule drug approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1] Its mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) at the catalytic domains of several receptor tyrosine kinases, thereby disrupting downstream signaling cascades essential for cell proliferation and angiogenesis.[2]

The use of stable isotope-labeled internal standards is paramount in quantitative bioanalysis to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3] this compound is the deuterated form of Vandetanib, specifically designed for this purpose in pharmacokinetic and metabolism studies. The substitution of hydrogen with deuterium atoms imparts a mass shift, allowing for its distinct detection by mass spectrometry, without significantly altering its chemical properties.

Structural Differences

The primary structural difference between Vandetanib and this compound lies in the isotopic labeling of the piperidine moiety. In this compound, four hydrogen atoms on the piperidine ring are replaced by deuterium atoms.

Vandetanib: N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

This compound: N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-2,2,6,6-tetradeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine

This specific deuteration provides a stable isotopic label with a minimal impact on the molecule's overall conformation and physicochemical properties under normal physiological conditions.

Physicochemical and Pharmacokinetic Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to Vandetanib. While comprehensive comparative data is limited, the following tables summarize the known properties of Vandetanib and the expected impact of deuteration on this compound.

Physicochemical Properties

| Property | Vandetanib | This compound | Reference |

| Molecular Formula | C₂₂H₂₄BrFN₄O₂ | C₂₂H₂₀D₄BrFN₄O₂ | [1] |

| Molecular Weight | 475.36 g/mol | 479.38 g/mol | [1] |

| Monoisotopic Mass | 474.1118 amu | 478.1369 amu | [1] |

| Solubility | 0.008 mg/mL in water at 25°C | Similar to Vandetanib | [1] |

| LogP | 5.0 | Similar to Vandetanib | [1] |

Pharmacokinetic Parameters (Vandetanib)

| Parameter | Value | Reference |

| Bioavailability | ~21.4% | [4] |

| Time to Peak Plasma (Tmax) | ~6 hours | [5] |

| Protein Binding | ~90-94% | [4] |

| Volume of Distribution (Vd) | ~7450 L | [5] |

| Metabolism | Primarily by CYP3A4 to N-desmethylvandetanib and by FMO1 and FMO3 to Vandetanib-N-oxide | [5][6] |

| Elimination Half-life (t½) | ~19-20 days | [4][5] |

| Excretion | ~44% in feces, ~25% in urine | [5] |

Note on this compound Pharmacokinetics: As an internal standard, the primary relevance of this compound's pharmacokinetics is its ability to mimic the behavior of Vandetanib during analytical procedures. The kinetic isotope effect, where C-D bonds are stronger and thus cleaved more slowly than C-H bonds, could theoretically lead to a slightly longer half-life and altered metabolism if the deuteration occurred at a site of metabolic attack. However, the deuteration on the piperidine ring is not at the primary sites of metabolism (N-demethylation and N-oxidation), minimizing any significant in vivo isotopic effect.

Experimental Protocols

Synthesis of Vandetanib (General Method)

The synthesis of Vandetanib can be achieved through various routes. A common approach involves the construction of the 4-anilinoquinazoline core followed by the addition of the piperidine side chain.[7][8][9][10][11]

Workflow for Vandetanib Synthesis

Caption: A simplified workflow for the synthesis of Vandetanib.

Protocol:

-

Quinazoline Core Formation: Synthesis often begins with substituted anthranilic acid derivatives which are cyclized to form the quinazolinone ring system.

-

Chlorination: The hydroxyl group at the 4-position of the quinazolinone is typically converted to a chlorine atom using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

-

Aniline Condensation: The 4-chloroquinazoline intermediate is then reacted with 4-bromo-2-fluoroaniline in the presence of a base to form the 4-anilinoquinazoline core.

-

Side Chain Attachment: The methoxy and piperidinylmethoxy side chains are introduced at the 6 and 7 positions of the quinazoline ring, respectively. This may involve deprotection and alkylation steps.

-

Final Methylation: If a precursor with an unprotected piperidine is used, the final step involves N-methylation of the piperidine ring.

Synthesis of this compound

The synthesis of this compound would follow a similar pathway to Vandetanib, with the key difference being the use of a deuterated piperidine building block, such as (1-methyl-2,2,6,6-tetradeuteriopiperidin-4-yl)methanol. This deuterated intermediate would be introduced during the side-chain addition step.

Bioanalytical Method for Vandetanib in Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of Vandetanib in human plasma using this compound as an internal standard.[12]

Workflow for Bioanalytical Sample Analysis

References

- 1. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. fda.gov [fda.gov]

- 4. mdpi.com [mdpi.com]

- 5. mims.com [mims.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105254614A - Method for synthesizing Vandetanib compound - Google Patents [patents.google.com]

- 9. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN104098544A - Preparation method of vandetanib - Google Patents [patents.google.com]

- 12. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Vandetanib in Human Plasma by LC-MS/MS using Vandetanib-d4

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vandetanib is an orally active inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase.[1][2] Its targeted action on these pathways, which are crucial for tumor growth and angiogenesis, has led to its approval for the treatment of certain types of thyroid cancer.[1][2] Pharmacokinetic studies are essential in drug development and clinical practice to ensure optimal dosing and patient safety. A robust and reliable analytical method for the quantification of Vandetanib in biological matrices is therefore critical.

This application note describes a sensitive and specific LC-MS/MS method for the quantification of Vandetanib in human plasma using its stable isotope-labeled analog, Vandetanib-d4, as an internal standard (IS). The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocols

Materials and Reagents

-

Vandetanib analytical standard

-

This compound (internal standard)

-

HPLC grade acetonitrile, methanol, and water

-

Ammonium formate

-

Formic acid

-

Human plasma (blank)

-

tert-Butyl methyl ether (MTBE)

Equipment

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent[1][2]

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Vandetanib and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Vandetanib by serially diluting the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Internal Standard Working Solution: Prepare a working solution of this compound by diluting the stock solution with the same diluent used for the working standards to a final concentration of 100 ng/mL.[1]

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Add 1 mL of tert-butyl methyl ether (MTBE).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[1][2] |

| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (pH 5.0) (50/50, v/v)[1][2] |

| Flow Rate | 0.11 mL/min[1][2] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient[1][2] |

| Run Time | 3 minutes[1][2] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Vandetanib: m/z 475.1 → 112.1[1][2]this compound: m/z 479.1 → 116.2[1][2] |

| Ion Source Temp. | 500°C |

| Collision Gas | Nitrogen |

Data Presentation

Calibration Curve

The calibration curve for Vandetanib in human plasma was linear over the concentration range of 1.0 to 3,000 ng/mL.[1] The correlation coefficient (r²) was consistently ≥ 0.99.[1]

| Concentration (ng/mL) | 1.0 | 10 | 100 | 500 | 1000 | 3000 |

| Mean Peak Area Ratio | X | X | X | X | X | X |

| Calculated Conc. (ng/mL) | X | X | X | X | X | X |

| Accuracy (%) | X | X | X | X | X | X |

(Note: "X" denotes representative data to be filled in from experimental results.)

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 2.0 | ≤ 5.9[1] | 104.0 - 108.0[1] | ≤ 5.9[1] | 104.0 - 108.0[1] |

| Medium | 200 | ≤ 5.9[1] | 104.0 - 108.0[1] | ≤ 5.9[1] | 104.0 - 108.0[1] |

| High | 2500 | ≤ 5.9[1] | 104.0 - 108.0[1] | ≤ 5.9[1] | 104.0 - 108.0[1] |

Recovery

The extraction recovery of Vandetanib from human plasma was determined at three QC concentrations.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 2.0 | > 80[1] |

| Medium | 200 | > 80[1] |

| High | 2500 | > 80[1] |

Visualizations

Caption: Experimental workflow for Vandetanib quantification.

Caption: Vandetanib signaling pathway inhibition.

References

Preparation of Vandetanib-d4 Stock Solutions for Bioanalysis: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Vandetanib-d4 stock solutions, intended for use as an internal standard (ISTD) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate preparation of stock solutions is critical for the reliable quantification of Vandetanib in biological matrices.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the preparation of this compound stock solutions.

| Parameter | Value | Reference |

| Primary Stock Solution Concentration | 1.0 mg/mL | [1] |

| Solvent for Primary Stock Solution | Methanol | [1] |

| Storage Temperature | -80 °C | [1] |

| Stock Solution Stability | Up to 6 months | [1] |

| Solvent for Working Stock Solutions | 80% Methanol in Water (v/v) | [1] |

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing this compound primary and working stock solutions.

1. Materials and Reagents:

-

This compound analytical standard

-

Methanol (HPLC grade or higher)

-

Ultrapure water (Type I)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Cryogenic vials for storage

2. Preparation of Primary Stock Solution (1.0 mg/mL):

-

Weighing: Accurately weigh a suitable amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed this compound into a Class A volumetric flask.

-

Solvent Addition: Add a portion of methanol to the volumetric flask, approximately 50-70% of the final volume.

-

Sonication (if necessary): Gently sonicate the flask to ensure complete dissolution of the this compound.

-

Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, add methanol to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Aliquoting and Storage: Aliquot the primary stock solution into clearly labeled cryogenic vials and store them at -80 °C. This stock solution is stable for up to 6 months.[1]

3. Preparation of Working Stock Solutions:

Working stock solutions are prepared by diluting the primary stock solution to the desired concentrations for spiking into calibration standards and quality control samples.

-

Diluent Preparation: Prepare an 80% methanol in water (v/v) solution by mixing the appropriate volumes of methanol and ultrapure water.

-

Serial Dilutions: Perform serial dilutions of the primary stock solution using the 80% methanol diluent to achieve the target concentrations for your bioanalytical assay. For example, to prepare a 100 µg/mL working stock, dilute 1 mL of the 1.0 mg/mL primary stock to a final volume of 10 mL with 80% methanol.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock solutions.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application of Vandetanib-d4 in drug metabolism and excretion studies.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is an orally active inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Its multi-targeted approach makes it a valuable therapeutic agent, particularly in the treatment of certain types of cancer, such as medullary thyroid carcinoma.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Vandetanib is crucial for optimizing its clinical efficacy and safety.

Deuterium-labeled compounds, such as Vandetanib-d4, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[3][4][] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug.[6] This isotopic labeling allows for the differentiation of the administered drug from its metabolites and endogenous compounds using mass spectrometry, thereby enhancing the accuracy and sensitivity of analytical methods.[][7] this compound serves as an ideal internal standard in quantitative bioanalysis, enabling precise measurement of Vandetanib and its metabolites in various biological matrices.

Signaling Pathway of Vandetanib

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting key signaling pathways involved in tumor growth, angiogenesis, and cell survival.[1][8] It blocks the phosphorylation of VEGFR, EGFR, and RET, thereby disrupting downstream signaling cascades such as the PI3K/AKT and MAPK pathways.[1][8]

Metabolism and Excretion of Vandetanib